1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one
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Overview
Description
1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a thioether and a methylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-difluorothiophenol with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions often require a catalyst or base to facilitate the substitution process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death. The compound may also inhibit key enzymes involved in the biosynthesis of essential cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Known for its antifungal properties.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: A widely used antifungal drug.
Ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate: Exhibits various biological activities
Uniqueness
1-((2,4-Difluorophenyl)thio)-3-methylbutan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both a difluorophenyl group and a thioether linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12F2OS |
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Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7H,6H2,1-2H3 |
InChI Key |
XZMHVAGQLKDEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CSC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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